molecular formula C6H9NOS2 B8434377 2-Isopropylthio-1,3-thiazoline-4-one

2-Isopropylthio-1,3-thiazoline-4-one

Cat. No.: B8434377
M. Wt: 175.3 g/mol
InChI Key: HDLBGOAIDMEFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylthio-1,3-thiazoline-4-one is a heterocyclic compound featuring a five-membered thiazoline ring with a ketone group at position 4 and an isopropylthio (-S-iPr) substituent at position 2.

Properties

Molecular Formula

C6H9NOS2

Molecular Weight

175.3 g/mol

IUPAC Name

2-propan-2-ylsulfanyl-1,3-thiazol-4-one

InChI

InChI=1S/C6H9NOS2/c1-4(2)10-6-7-5(8)3-9-6/h4H,3H2,1-2H3

InChI Key

HDLBGOAIDMEFJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC(=O)CS1

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between 2-Isopropylthio-1,3-thiazoline-4-one and related compounds:

Compound Name Core Structure Substituents at Position 2 Substituents at Position 4 Functional Groups Key References
This compound Thiazoline -S-iPr =O (ketone) Thioether, Ketone N/A (Target)
(S)-4-Isopropyl-1,3-thiazolidine-2-thione Thiazolidine (saturated) -SH (thione) -iPr Thione, Secondary amine
3-(3-Methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone -S- (thione) =O (ketone) Thione, Ketone
5-cyclopropyl-1,3-thiazol-4-amine Thiazole (unsaturated) -NH2 (amine) -cyclopropyl Amine, Cyclopropane

Key Observations :

  • Saturation : Thiazoline (partially unsaturated) vs. thiazolidine (saturated) or thiazole (fully unsaturated) cores influence rigidity and conjugation .
  • Substituent Effects : The isopropylthio group enhances steric bulk and lipophilicity compared to smaller substituents like cyclopropyl or methoxypropyl .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Property This compound (Predicted) (S)-4-Isopropyl-1,3-thiazolidine-2-thione 3-(3-Methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Melting Point ~80–100°C (estimated) 110–112°C (reported) Not reported
Solubility Low in polar solvents (due to -S-iPr) Moderate in DMSO/THF Likely polar due to methoxypropyl
Lipophilicity (LogP) ~2.5–3.0 (high) ~1.8–2.2 ~1.0–1.5 (lower due to methoxy group)

Notes:

  • The thione group in thiazolidine derivatives (e.g., ) enhances hydrogen-bonding capacity compared to the ketone in the target compound.
  • Bulky substituents like -S-iPr reduce solubility in aqueous media but improve membrane permeability .

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